4-Fluoro-3-methoxybenzenesulfonyl chloride
Overview
Description
4-Fluoro-3-methoxybenzenesulfonyl chloride is an organic compound with the molecular formula C(_7)H(_6)ClFO(_3)S. This compound is characterized by the presence of a fluorine atom, a methoxy group, and a sulfonyl chloride group attached to a benzene ring. It is commonly used in organic synthesis and various industrial applications due to its reactivity and functional group versatility.
Scientific Research Applications
4-Fluoro-3-methoxybenzenesulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Utilized in the synthesis of drug candidates, especially those targeting specific enzymes or receptors.
Industry: Applied in the production of specialty chemicals, dyes, and polymers due to its reactive sulfonyl chloride group.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
This compound is often used as an intermediate in chemical synthesis .
Biochemical Pathways
As an intermediate in chemical synthesis, its role may vary depending on the specific reaction or pathway it is involved in .
Result of Action
As a chemical intermediate, its primary role is likely in the synthesis of other compounds rather than exerting direct biological effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Fluoro-3-methoxybenzenesulfonyl chloride. Factors such as temperature, pH, and the presence of other reactants can affect its reactivity and the outcomes of the chemical reactions it participates in .
Biochemical Analysis
Biochemical Properties
4-Fluoro-3-methoxybenzenesulfonyl chloride plays a significant role in biochemical reactions, particularly in the modification of biomolecules. It interacts with various enzymes and proteins, primarily through the formation of covalent bonds with amino groups. This interaction can lead to the inhibition or activation of enzyme activity, depending on the specific enzyme and the nature of the modification. For instance, it can react with lysine residues in proteins, leading to changes in protein structure and function .
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and concentration used. It can influence cell signaling pathways by modifying key signaling proteins, thereby altering gene expression and cellular metabolism. For example, the compound can inhibit the activity of certain kinases, leading to changes in phosphorylation states of downstream targets and subsequent alterations in cellular processes . Additionally, it can affect cell viability and proliferation, with higher concentrations potentially leading to cytotoxic effects.
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent modification of biomolecules. The sulfonyl chloride group reacts with nucleophilic sites on proteins and enzymes, such as amino and thiol groups, forming stable sulfonamide and sulfonate ester bonds. This modification can inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation. In some cases, it can also activate enzymes by inducing conformational changes that enhance catalytic activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable at room temperature but can degrade over time, especially in the presence of moisture. Long-term exposure to the compound can lead to cumulative effects on cellular function, including sustained inhibition of enzyme activity and prolonged changes in gene expression . In vitro and in vivo studies have shown that the compound’s effects can persist for several hours to days, depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain concentration is required to elicit a measurable response. At high doses, the compound can exhibit toxic or adverse effects, including tissue damage and organ dysfunction .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes involved in detoxification and metabolism. It can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further react with cellular macromolecules. These interactions can affect metabolic flux and alter the levels of key metabolites, potentially leading to metabolic imbalances .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution. The compound’s localization and accumulation within specific cellular compartments can influence its activity and function .
Subcellular Localization
The subcellular localization of this compound is critical for its activity. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may accumulate in the endoplasmic reticulum or mitochondria, where it can exert its effects on protein folding and energy metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-3-methoxybenzenesulfonyl chloride typically involves the sulfonylation of 4-fluoro-3-methoxyaniline. This process can be carried out using chlorosulfonic acid or sulfuryl chloride as sulfonylating agents. The reaction is usually performed under controlled conditions to ensure the selective formation of the sulfonyl chloride group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reagent concentration, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-3-methoxybenzenesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Electrophilic Aromatic Substitution: The presence of electron-withdrawing groups like fluorine and sulfonyl chloride makes the aromatic ring susceptible to electrophilic attack, facilitating reactions such as nitration and halogenation.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.
Electrophilic Aromatic Substitution: Reagents like nitric acid, sulfuric acid, and halogens are used under controlled conditions to prevent overreaction.
Major Products Formed:
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols or thiols.
Nitrated and Halogenated Derivatives: Formed through electrophilic aromatic substitution.
Comparison with Similar Compounds
4-Fluoro-3-methoxybenzenesulfonyl chloride can be compared with other sulfonyl chlorides such as:
4-Chloro-3-methoxybenzenesulfonyl chloride: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and applications.
4-Fluoro-3-nitrobenzenesulfonyl chloride:
4-Methoxybenzenesulfonyl chloride: Lacks the fluorine atom, resulting in different electronic properties and reactivity.
Uniqueness: The presence of both fluorine and methoxy groups in this compound imparts unique electronic and steric properties, making it a valuable intermediate in organic synthesis. Its reactivity and versatility distinguish it from other sulfonyl chlorides, enabling its use in a broader range of chemical and biological applications.
Properties
IUPAC Name |
4-fluoro-3-methoxybenzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClFO3S/c1-12-7-4-5(13(8,10)11)2-3-6(7)9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJHUCNUEJYHKMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClFO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10382642 | |
Record name | 4-fluoro-3-methoxybenzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10382642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887266-97-9 | |
Record name | 4-Fluoro-3-methoxybenzenesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=887266-97-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-fluoro-3-methoxybenzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10382642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-fluoro-3-methoxybenzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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